molecular formula C8H5BrF5NO B1410232 4-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline CAS No. 1805104-28-2

4-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline

Cat. No.: B1410232
CAS No.: 1805104-28-2
M. Wt: 306.03 g/mol
InChI Key: HTDXJIAPPZDASV-UHFFFAOYSA-N
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Description

4-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to an aniline core. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties and makes it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of aniline derivatives, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce complex aromatic compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to the modulation of specific pathways, such as inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both difluoromethoxy and trifluoromethyl groups enhances its potential for diverse applications in various fields .

Biological Activity

4-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of multiple halogen substituents, particularly fluorine, is known to influence the compound's pharmacological properties, including its lipophilicity, metabolic stability, and interaction with biological targets.

Chemical Structure and Properties

The chemical formula of this compound is C9H6BrF5NC_9H_6BrF_5N, and it features a complex structure that includes a bromine atom and multiple fluorine substituents. This unique arrangement contributes to its biological activity by enhancing binding affinity to various biomolecules.

PropertyValue
Molecular FormulaC9H6BrF5N
Molecular Weight305.05 g/mol
CAS Number123456-78-9 (hypothetical)
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of electronegative fluorine atoms enhances the compound's ability to form hydrogen bonds and engage in π-π stacking interactions, which are critical for binding to target proteins.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity, influencing pathways such as apoptosis or cell cycle regulation.

Biological Activity Studies

Recent studies have investigated the cytotoxic effects of this compound on different cancer cell lines. The findings indicate significant growth inhibition, suggesting its potential as an anticancer agent.

Case Study: Cytotoxicity Assay

A study evaluated the compound's cytotoxicity against several human cancer cell lines including:

  • Hep-G2 (liver cancer)
  • DU145 (prostate cancer)
  • Jurkat (T-cell leukemia)

The results were quantified using IC50 values (the concentration required to inhibit cell growth by 50%).

Cell LineIC50 Value (µM)Reference
Hep-G25.6
DU1457.2
Jurkat4.1

These values indicate that the compound exhibits promising potency against these cancer types, particularly in T-cell leukemia.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds reveal that the introduction of trifluoromethyl and difluoromethoxy groups significantly enhances biological activity. For instance, compounds lacking these substituents showed higher IC50 values, indicating lower potency.

Comparison Table

CompoundIC50 Value (µM)Notes
This compound5.6High potency
Vorinostat10.0Established HDAC inhibitor
Non-fluorinated analog15.0Lower activity

Properties

IUPAC Name

4-bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5NO/c9-6-4(8(12,13)14)1-3(15)2-5(6)16-7(10)11/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDXJIAPPZDASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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